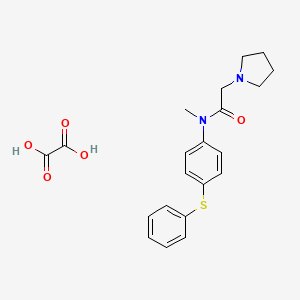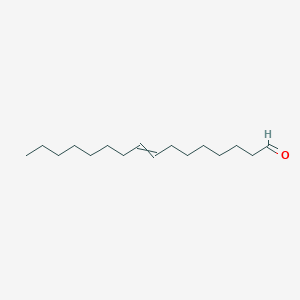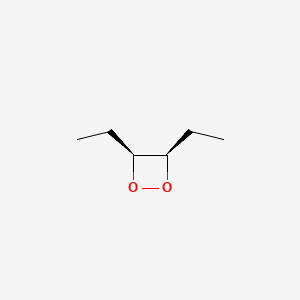![molecular formula C10H13NO2 B14445825 Formamide, N-[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]- CAS No. 77387-33-8](/img/structure/B14445825.png)
Formamide, N-[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Formamide, N-[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]- is a specialized organic compound that belongs to the class of formamides. Formamides are amides derived from formic acid and are known for their diverse applications in various fields, including chemistry, biology, and industry . This compound is characterized by its unique structure, which includes a hydroxy group, a methyl group, and a phenylethyl group attached to the formamide moiety.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Formamide, N-[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]- can be achieved through several methods. One common approach involves the reaction of formic acid with ammonia to produce ammonium formate, which is then heated to yield formamide . Another method involves the aminolysis of ethyl formate with ammonia . These reactions typically require controlled temperatures and specific catalysts to ensure high yields and purity.
Industrial Production Methods: In industrial settings, formamide is often produced through the carbonylation of ammonia, a process that involves the reaction of carbon monoxide with ammonia . This method is preferred due to its efficiency and scalability. Additionally, the ammonolysis of methyl formate, which is formed from carbon monoxide and methanol, is another industrial method used to produce formamide .
化学反应分析
Types of Reactions: Formamide, N-[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the hydroxy, methyl, and phenylethyl groups, which can participate in different chemical processes.
Common Reagents and Conditions: Common reagents used in the reactions of formamide include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve halogenating agents and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of formamide depend on the specific reagents and conditions used. For example, oxidation reactions can yield carboxylic acids, while reduction reactions can produce amines . Substitution reactions can result in the formation of various substituted formamides, depending on the nature of the substituent introduced .
科学研究应用
Formamide, N-[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]- has a wide range of scientific research applications. In chemistry, it is used as a reagent in the synthesis of various organic compounds . In biology, it is employed in the study of nucleic acids, as it can denature and renature DNA and RNA at room temperature . This property makes it valuable in hybridization protocols and electrophoresis .
In medicine, formamide derivatives are investigated for their potential therapeutic properties, including anti-tumor and anti-inflammatory activities . In industry, formamide is used as a solvent for processing polymers and as a feedstock for the production of pharmaceuticals, herbicides, and pesticides .
作用机制
The mechanism of action of Formamide, N-[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]- involves its ability to interact with nucleic acids and proteins. The hydroxy group can form hydrogen bonds with nucleic acid bases, stabilizing or destabilizing their structures depending on the conditions . This interaction is crucial in processes such as DNA hybridization and RNA stabilization .
At the molecular level, formamide can induce the formation of reactive intermediates, such as CN and NH radicals, which can further react to produce nucleobases like adenine, guanine, cytosine, and uracil . These reactions are essential in the study of prebiotic chemistry and the origin of life .
相似化合物的比较
Formamide, N-[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]- can be compared with other formamide derivatives, such as N-methylformamide and N,N-dimethylformamide . These compounds share similar structural features but differ in their reactivity and applications. For instance, N-methylformamide is used as a solvent and has potential anti-tumor properties, while N,N-dimethylformamide is widely used in peptide coupling reactions and the synthesis of adhesives and polymers .
The uniqueness of Formamide, N-[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]- lies in its specific functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various scientific and industrial applications.
Similar Compounds
- N-methylformamide
- N,N-dimethylformamide
- Formamide
- Ethyl formate
属性
CAS 编号 |
77387-33-8 |
|---|---|
分子式 |
C10H13NO2 |
分子量 |
179.22 g/mol |
IUPAC 名称 |
N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]formamide |
InChI |
InChI=1S/C10H13NO2/c1-8(11-7-12)10(13)9-5-3-2-4-6-9/h2-8,10,13H,1H3,(H,11,12)/t8-,10-/m0/s1 |
InChI 键 |
QFNZWJWWABAZNV-WPRPVWTQSA-N |
手性 SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)NC=O |
规范 SMILES |
CC(C(C1=CC=CC=C1)O)NC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[3-(Methylsulfanyl)propyl]aziridine-2-carbonitrile](/img/structure/B14445762.png)


![Benzene, [(1-cyclohexen-1-ylmethyl)thio]-](/img/structure/B14445780.png)

![1-[4-(Benzenesulfonyl)-3-methylbut-2-en-1-yl]-2,3,4,5-tetramethoxy-6-methylbenzene](/img/structure/B14445811.png)



![5-(Methylsulfanyl)-3-phenyl-4-[(E)-phenyldiazenyl]-1,2-oxazole](/img/structure/B14445838.png)
![7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbaldehyde](/img/structure/B14445839.png)
